REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][CH:5]=[CH:6][CH:7]=1)[CH3:2].C[Mg]Br.[C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:27])SC2C=CC=CN=2)=[CH:15][CH:14]=1)#[N:12].[Cl-].[NH4+]>C1(C)C=CC=CC=1.O1CCCC1>[CH2:1]([C:3]1[NH:4][C:5]([C:19]([C:16]2[CH:15]=[CH:14][C:13]([C:11]#[N:12])=[CH:18][CH:17]=2)=[O:27])=[CH:6][CH:7]=1)[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
S-(2-pyridinyl) 4-cyanobenzenecarbothioate
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(SC1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
Then the mixture was stirred in an ice-water bath for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 1.5 hours stirring
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
was allowed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N sodium hydroxide (100 mL) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, and brine, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with isopropyl ether
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(N1)C(=O)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |